
2beta-5,7-Trihydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-5,7-Trihydroxyflavanone typically involves the Claisen-Schmidt condensation of appropriate benzaldehyde derivatives with acetophenone derivatives, followed by cyclization and subsequent demethylation steps. One efficient method starts with 1,3,5-trimethoxybenzene, which undergoes Friedel-Crafts acylation and selective demethylation .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from citrus fruit peels, which are rich in this compound. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the flavonoid .
Análisis De Reacciones Químicas
Types of Reactions: 2beta-5,7-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the flavanone into corresponding flavones.
Reduction: Reduction reactions can lead to the formation of dihydroflavanones.
Substitution: Substitution reactions often involve the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Flavones
Reduction: Dihydroflavanones
Substitution: Acetylated and benzoylated derivatives
Aplicaciones Científicas De Investigación
2beta-5,7-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various flavonoid derivatives.
Biology: Studied for its role in modulating enzyme activities and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties
Mecanismo De Acción
The biological effects of 2beta-5,7-Trihydroxyflavanone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating the PI3K/Akt and ERK signaling pathways.
Comparación Con Compuestos Similares
Hesperidin: Another flavanone found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Naringin: A glycoside form of naringenin, also found in citrus fruits, with similar biological activities.
Pinobanksin: A flavanone found in honey and propolis, known for its antimicrobial properties
Uniqueness: 2beta-5,7-Trihydroxyflavanone is unique due to its high bioavailability and potent biological activities, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
106009-52-3 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
(2S)-2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2/t15-/m0/s1 |
Clave InChI |
KRSTWHCNVMDXQW-HNNXBMFYSA-N |
SMILES isomérico |
C1C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC=CC=C3)O)O)O |
SMILES canónico |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


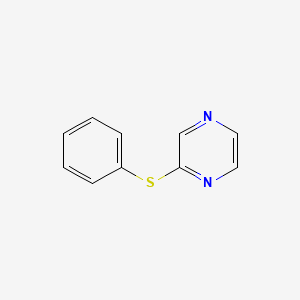

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
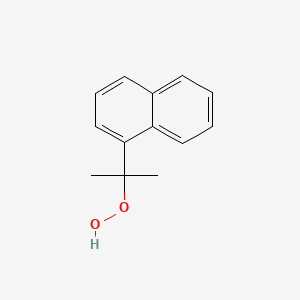

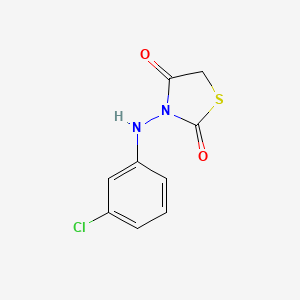
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

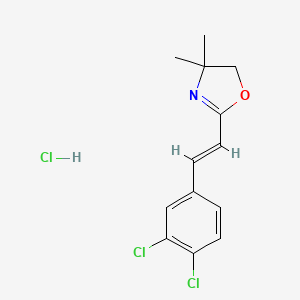
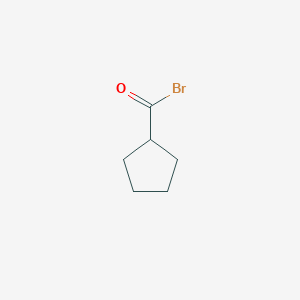
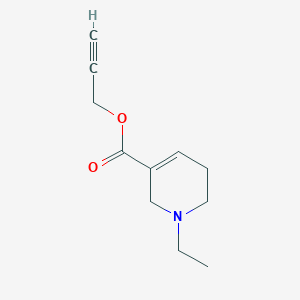
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
